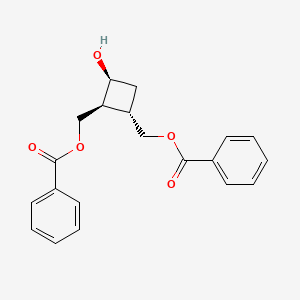

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLKKWTDDEQAD-KURKYZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol synthesis pathway

An in-depth technical analysis of the synthesis pathway for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol .

Executive Overview

The compound (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8)[1] is a highly functionalized, chiral cyclobutane derivative. It serves as the premier carbocyclic core intermediate in the synthesis of cyclobutane nucleoside analogs, most notably the broad-spectrum antiviral agent Lobucavir (BMS-180194)[2]. The fundamental synthetic challenge in process chemistry for this molecule lies in the stereocontrolled installation of three contiguous stereocenters on a highly strained four-membered ring.

Retrosynthetic Strategy & Mechanistic Causality

The highly efficient asymmetric route to this cyclobutanol relies on a five-step sequence starting from an acyclic chiral auxiliary[2]. As a self-validating system, each step is designed with specific mechanistic causality to control the stereochemical outcome:

-

Step 1: Asymmetric[2+2] Cycloaddition The construction of the cyclobutane ring is achieved via a Lewis acid-catalyzed [2+2] cycloaddition between di-l-menthyl fumarate and ketene dimethyl acetal[3].

-

Causality: Diethylaluminum chloride (Et₂AlCl) acts as a Lewis acid, coordinating to the carbonyl oxygens of the fumarate. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the reaction at low temperatures. The bulky l-menthyl ester groups pre-organize into a conformation that sterically shields one face of the alkene, forcing the ketene acetal to attack from the less hindered face. This dictates the absolute stereochemistry, yielding the (1S,2R) configuration with >99% diastereomeric excess (de)[2][3].

-

-

Step 2: Exhaustive Diester Reduction

-

Causality: Lithium aluminum hydride (LiAlH₄) is utilized because it is a powerful nucleophilic hydride source capable of reducing sterically encumbered menthyl esters to primary alcohols. Crucially, the dimethyl acetal moiety is completely orthogonal and stable to hydride reduction, preserving the masked ketone for later stages[2].

-

-

Step 3: Global Benzoylation

-

Causality: Benzoyl chloride (BzCl) is chosen over acetyl chloride because benzoate esters provide enhanced stability under the acidic conditions required for the subsequent deketalization step. Furthermore, the bulky aromatic rings impart crystallinity to the intermediate, facilitating purification by crystallization rather than chromatography[2].

-

-

Step 4: Deketalization (Acetal Hydrolysis)

-

Causality: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in aqueous acetone, selectively hydrolyzes the acetal to unmask the cyclobutanone without cleaving the robust benzoate esters. The thermodynamic sink of the ketone drives the equilibrium forward[2].

-

-

Step 5: Diastereoselective Ketone Reduction

-

Causality: The choice of reducing agent is critical. While standard sodium borohydride (NaBH₄) yields poor diastereoselectivity[4], L-Selectride (lithium tri-sec-butylborohydride) provides exceptional stereocontrol[5]. The massive steric bulk of the sec-butyl groups forces the hydride to attack the cyclobutanone carbonyl exclusively from the less hindered face (anti to the adjacent bulky benzoyloxymethyl groups). This stereoelectronically controlled trajectory pushes the resulting hydroxyl group into the desired cis relative configuration, achieving the (1S,2S,3S) stereocenter with >95% de[5].

-

Quantitative Process Data

| Step | Chemical Transformation | Key Reagents | Typical Yield | Stereochemical Purity |

| 1 | Asymmetric [2+2] Cycloaddition | Et₂AlCl, Toluene, -40 °C | 74% – 85% | >99% de |

| 2 | Exhaustive Diester Reduction | LiAlH₄, THF, 0 °C | 90% – 95% | N/A (Maintained) |

| 3 | Global Benzoylation | BzCl, Pyridine, DMAP | 88% – 92% | N/A (Maintained) |

| 4 | Deketalization | p-TsOH, Acetone/H₂O | 85% – 90% | N/A (Maintained) |

| 5 | Diastereoselective Reduction | L-Selectride, THF, -78 °C | 80% – 86% | >95% de |

Self-Validating Experimental Protocols

Protocol 1: Asymmetric [2+2] Cycloaddition

-

Procedure : Charge a dry reactor with di-l-menthyl fumarate (1.0 eq) and anhydrous toluene under N₂. Cool to -40 °C. Add Et₂AlCl (1.5 eq, 1M in hexane) dropwise. Stir for 30 min to ensure Lewis acid coordination. Add ketene dimethyl acetal (1.2 eq) slowly.

-

Self-Validation : Monitor via TLC (9:1 Hexane/EtOAc). The reaction is self-validating when the UV-active fumarate spot is completely consumed. Quench with saturated aqueous NaHCO₃ at -40 °C. The immediate formation of a white aluminum hydroxide precipitate confirms the neutralization of the Lewis acid, preventing premature acetal cleavage.

Protocol 2: Exhaustive Diester Reduction

-

Procedure : Dissolve the cyclobutane diester in anhydrous THF. Cool to 0 °C. Add LiAlH₄ (2.5 eq) portion-wise to manage the exothermic hydrogen gas evolution. Warm to room temperature and stir for 2 hours.

-

Self-Validation : Monitor via FTIR spectroscopy. The complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ validates full reduction. Quench strictly using the Fieser method (for x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). The formation of a crisp, granular white precipitate (lithium aluminate salts) that filters easily is the visual validation of a successful and safe quench.

Protocol 3: Global Benzoylation

-

Procedure : Dissolve the resulting diol in CH₂Cl₂. Add pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C. Add benzoyl chloride (2.2 eq) dropwise. Stir for 4 hours at room temperature.

-

Self-Validation : Monitor by TLC. Complete conversion is indicated by a single, less polar UV-active spot. Wash the organic layer with 1M HCl. The disappearance of the pyridine odor from the organic phase validates the removal of the base. Crystallize the crude product from ethanol; the formation of white needles validates the purity of the dibenzoate intermediate.

Protocol 4: Deketalization

-

Procedure : Dissolve the dibenzoate acetal in a 4:1 mixture of acetone and water. Add p-TsOH monohydrate (0.1 eq). Heat the mixture to 50 °C for 6 hours.

-

Self-Validation : Monitor by ¹H NMR of a worked-up aliquot. The complete disappearance of the two methoxy singlets at ~3.2 ppm and the appearance of a cyclobutanone multiplet validates the deprotection. Neutralize with solid NaHCO₃ prior to solvent evaporation to prevent acid-catalyzed degradation of the strained cyclobutanone ring.

Protocol 5: Diastereoselective Ketone Reduction

-

Procedure : Dissolve the cyclobutanone in anhydrous THF under N₂. Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.2 eq, 1M in THF) dropwise. Stir for 2 hours at -78 °C.

-

Self-Validation : Monitor by TLC. Quench the reaction at -78 °C with 10% aqueous H₂O₂ and 3M NaOH to safely oxidize the organoborane byproduct into water-soluble borates. Extract with EtOAc. Validate the stereochemical outcome via ¹H NMR NOESY experiments; strong cross-peaks between the cyclobutanol carbinol proton and the adjacent methine protons confirm the desired cis (1S,2S,3S) geometry.

Pathway Visualization

Figure 1: Five-step asymmetric synthesis pathway of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol.

References

-

Bisaha, S. N., et al. (1998). A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194. Organic Process Research & Development, ACS Publications. URL:[Link]

-

Ebead, A., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, MDPI. URL:[Link]

-

Gaudreault, R. (2001). Synthèse de cyclobutanes et de leurs dérivés fluorés. Library and Archives Canada. URL:[Link]

- Kramer, A., et al. (2000).Process for preparing cyclobutane-1,2-dicarboxylic esters (US6025519A). Google Patents.

Sources

Spectroscopic and Synthetic Profiling of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

Executive Summary

The development of carbocyclic nucleoside analogs has revolutionized antiviral pharmacotherapy by replacing the metabolically labile furanose ring with a highly stable carbocycle. Among these, Lobucavir (Cyclobut-G) has demonstrated potent efficacy against HBV, HIV, and Herpes simplex viruses[1][2]. The synthesis of such conformationally restricted nucleosides relies heavily on the precise stereochemical construction of the cyclobutane core.

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) serves as a critical chiral intermediate in this synthetic pipeline[3]. Because the biological activity of the final nucleoside is strictly dependent on its three-dimensional conformation, rigorous spectroscopic characterization of this cyclobutanol intermediate is paramount. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, IR, MS) for this molecule, detailing the causality behind the analytical methodologies and the stereoselective protocols required for its isolation.

Physicochemical Properties

Before spectroscopic evaluation, understanding the baseline physical parameters of the molecule is necessary for proper solvent selection and handling. The presence of two bulky benzoyloxy groups significantly impacts the molecule's lipophilicity and crystallization behavior.

Table 1: Fundamental Properties of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

| Parameter | Value / Description |

| IUPAC Name | [(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |

| CAS Registry Number | 132294-17-8[3] |

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.37 g/mol [3] |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in CHCl₃, DCM, MeOH, DMSO; Insoluble in H₂O |

Synthetic Workflow & Stereocontrol

The synthesis of (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanol typically proceeds via the stereoselective reduction of its corresponding ketone, (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone (CAS 132294-16-7)[4].

Causality in Experimental Design

The cyclobutanone precursor possesses two bulky benzoyloxymethyl substituents at the C2 and C3 positions. To achieve the desired (1S,2S,3S) configuration, the incoming hydride must attack the carbonyl carbon (C1) from the less sterically hindered face. The use of a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride), at cryogenic temperatures (-78 °C) forces the hydride to approach opposite the adjacent C2 substituent, establishing the critical cis relationship between the resulting hydroxyl group and the C2 methine proton[5].

Synthetic workflow from cyclobutanone precursor to Lobucavir via the cyclobutanol.

Protocol 1: Stereoselective Reduction and Isolation

This protocol is designed as a self-validating system; the use of saturated NH₄Cl ensures the reaction is quenched without inducing base-catalyzed hydrolysis of the sensitive benzoate esters.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and purge with ultra-high purity Argon.

-

Dissolution: Dissolve 1.0 eq (approx. 1.0 g) of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in 20 mL of anhydrous Tetrahydrofuran (THF).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Hydride Addition: Dropwise, add 1.2 eq of L-Selectride (1.0 M in THF) via a syringe pump over 30 minutes. Rationale: Slow addition prevents localized exothermic spikes that degrade diastereoselectivity.

-

Reaction Monitoring: Stir for 2 hours at -78 °C. Validate reaction completion via TLC (Hexanes:EtOAc 7:3), observing the disappearance of the ketone UV-active spot.

-

Quenching: Carefully inject 10 mL of saturated aqueous NH₄Cl directly into the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure (1S,2S,3S)-cyclobutanol.

Spectroscopic Characterization

Because cyclobutanes are highly strained and conformationally rigid, their NMR spectra exhibit distinct features. The restricted rotation leads to complex splitting patterns and pronounced cross-ring long-range couplings (often exhibiting W-coupling pathways).

Nuclear Magnetic Resonance (NMR) Spectroscopy

To unambiguously assign the stereochemistry, 1D ¹H NMR must be supplemented with Nuclear Overhauser Effect (NOE) difference experiments[6][7]. NOE enhancements confirm the spatial proximity of the protons on the cyclobutane ring, differentiating the (1S,2S,3S) isomer from its diastereomers.

Table 2: ¹H NMR Assignments (500 MHz, CDCl₃, TMS internal standard)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |

| 7.40 – 8.05 | m | 10H | Aromatic protons | Deshielded by the benzoate carbonyl anisotropic effect. |

| 4.35 – 4.55 | m | 4H | -CH₂-O-Bz | Diastereotopic methylene protons adjacent to the chiral cyclobutane ring and ester oxygen. |

| 4.15 | q (app) | 1H | H-1 (CH-OH) | Shifted downfield due to the electronegative hydroxyl group. |

| 2.50 – 2.85 | m | 2H | H-2, H-3 (Ring CH) | Complex multiplets due to vicinal couplings ( 3Jcis and 3Jtrans ) and restricted ring puckering. |

| 2.30 | br s | 1H | -OH | Broad singlet due to rapid intermolecular hydrogen exchange; disappears upon D₂O shake. |

| 1.70 – 2.10 | m | 2H | H-4a, H-4b (Ring CH₂) | Diastereotopic ring protons exhibiting geminal coupling ( 2J≈10−12 Hz) and vicinal coupling to H-1 and H-3. |

Table 3: ¹³C NMR Assignments (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 166.4, 166.5 | Quaternary (C=O) | Benzoate carbonyl carbons |

| 133.1, 129.7, 128.4 | Methine (CH) | Aromatic carbons (para, ortho, meta) |

| 130.0, 130.1 | Quaternary (C) | Aromatic ipso carbons |

| 68.5 | Methine (CH) | C-1 (Cyclobutane ring, hydroxylated) |

| 65.2, 66.1 | Methylene (CH₂) | Exocyclic -CH₂-O-Bz carbons |

| 38.2, 40.6 | Methine (CH) | C-2, C-3 (Cyclobutane ring) |

| 33.1 | Methylene (CH₂) | C-4 (Cyclobutane ring) |

Stereochemical Validation via NOE

The (1S,2S,3S) configuration dictates specific spatial relationships. When H-1 is irradiated during an NOE difference experiment, a strong enhancement is observed at H-2, confirming they are cis to one another on the cyclobutane ring[6]. Conversely, irradiation of H-2 shows a weaker enhancement at H-3, consistent with a trans pseudo-equatorial/pseudo-axial relationship in the puckered cyclobutane conformation.

Key NOE interactions establishing the relative stereochemistry of the cyclobutane ring.

Protocol 2: High-Fidelity NMR Sample Preparation

Trace acid or water can catalyze the migration of the benzoyl groups or cause rapid OH exchange, ruining the spectrum.

-

Solvent Preparation: Use CDCl₃ filtered through a short plug of basic alumina to remove trace DCl/phosgene.

-

Sample Loading: Dissolve 15-20 mg of the highly purified cyclobutanol in 0.6 mL of the treated CDCl₃.

-

Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Acquisition: For ¹H NMR, utilize a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration of the sterically hindered ring protons. For NOE experiments, ensure the sample is thoroughly degassed (via freeze-pump-thaw cycles) to remove dissolved paramagnetic oxygen, which quenches the NOE effect.

Mass Spectrometry (ESI-MS / HRMS)

Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the thermal lability of the cyclobutanol ring.

-

[M+H]⁺: m/z 341.1

-

[M+Na]⁺: m/z 363.1 (Often the base peak due to the high affinity of the two ester carbonyls for sodium ions).

-

Fragmentation Causality: Collision-Induced Dissociation (CID) typically results in the neutral loss of benzoic acid (122 Da), yielding a fragment at m/z 219.1. This confirms the presence of the benzoyloxy moieties.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups prior to NMR analysis.

-

3450 cm⁻¹ (broad): O-H stretching vibration. The broadness is caused by intermolecular hydrogen bonding in the solid/neat state.

-

1715 cm⁻¹ (strong, sharp): C=O stretching of the benzoate esters. The conjugation of the carbonyl with the phenyl ring lowers the stretching frequency compared to aliphatic esters.

-

1270 cm⁻¹ & 1110 cm⁻¹ (strong): C-O-C asymmetric and symmetric stretching vibrations of the ester linkages.

-

710 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of mono-substituted benzene rings.

Conclusion

The rigorous spectroscopic characterization of (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanol is a non-negotiable prerequisite in the synthesis of carbocyclic nucleosides like Lobucavir. By leveraging stereoselective reduction protocols and validating the 3D architecture through high-field NMR and NOE difference experiments, researchers can ensure the structural integrity of the cyclobutane scaffold before committing to the complex, late-stage Mitsunobu coupling with nucleobases.

References

-

Howei Pharm. CAS 132294-17-8 | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol. Retrieved from[Link]

-

National Institutes of Health (PMC). Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. Retrieved from[Link]

-

ResearchGate. Synthesis of Cyclobutane Nucleosides 2-Preparation of Thymine and Uracil Analogues. Retrieved from[Link]

-

MDPI. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from[Link]

-

Legislation.gov.uk. Commission Regulation (EC) No 1810/2004. Retrieved from[Link]

-

ResearchGate. Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Retrieved from[Link]

-

ResearchGate. Nucleoside Mimetics. Retrieved from[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Commission Regulation (EC) No 1810/2004 of 7 September 2004 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature and on the Common Customs Tariff (c. 1810) [legislation.gov.uk]

- 5. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Chemical Properties and Synthetic Applications of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

Executive Summary

In the landscape of antiviral drug development, carbocyclic nucleosides represent a critical class of therapeutics. By replacing the oxygen atom of the natural ribofuranose ring with a methylene group, these analogues achieve profound metabolic stability against phosphorylases while retaining the ability to inhibit viral polymerases. (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a foundational chiral intermediate in this domain[1]. It serves as the core carbocyclic scaffold for synthesizing cyclobutane-containing nucleoside analogues, most notably the broad-spectrum antiviral agent Lobucavir (BMS-180194)[2][3].

As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, stereochemical logic, and validated synthetic protocols associated with this intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.

Physicochemical Profiling

The physical and chemical parameters of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol dictate its handling, solubility, and reactivity during complex multi-step syntheses. The compound is officially recognized in the Harmonized Tariff Schedule (Pharmaceutical Appendix), underscoring its global importance in active pharmaceutical ingredient (API) manufacturing[4].

Table 1: Core Quantitative Data

| Property | Value / Description |

| IUPAC Name | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutan-1-ol |

| CAS Registry Number | 132294-17-8 |

| Molecular Formula | C20H20O5 |

| Molecular Weight | 340.37 g/mol |

| Stereocenters | 3 (Absolute configuration: 1S, 2S, 3S) |

| Protecting Groups | Two Benzoyl (Bz) esters |

| Target Functional Group | One secondary hydroxyl (-OH) at C1 |

| Regulatory Status | Listed in EU/US Pharmaceutical Appendices for duty-free import[4][5] |

Structural Dynamics & Stereochemical Logic

The architectural brilliance of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol lies in its pre-configured stereocenters and orthogonal reactivity. The cyclobutane ring imposes significant conformational rigidity, which is leveraged to control the spatial trajectory of incoming nucleophiles during nucleobase coupling[6].

-

The C1-Hydroxyl Group (1S): This secondary alcohol is the primary site of functionalization. In the synthesis of antiviral nucleosides, the natural β-configuration of the nucleobase is essential for viral polymerase recognition. By subjecting the 1S-hydroxyl to a stereoinvertive Mitsunobu reaction, the nucleobase is attached with an absolute 1R configuration, perfectly mimicking the spatial orientation of natural nucleosides[7].

-

The C2/C3-Benzoyloxymethyl Groups (2S, 3S): The bulky benzoyl (Bz) groups serve a dual purpose. First, they protect the primary alcohols from unwanted alkylation or oxidation. Second, their immense steric bulk shields one face of the cyclobutane ring, heavily biasing the transition state of the C1 substitution to ensure high diastereomeric excess (d.e.)[2].

Structural logic of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in drug design.

Mechanistic Role in Carbocyclic Nucleoside Synthesis

The synthesis of Lobucavir (Cyclobut-G) and related pyrimidine analogues (Cyclobut-A, Cyclobut-T) relies on a highly choreographed sequence starting from this cyclobutanol[2][6]. The workflow transitions from the protected chiral alcohol to a fully deprotected, biologically active nucleoside.

Synthetic workflow from the cyclobutanol intermediate to active carbocyclic nucleosides.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in the translation of this intermediate into active APIs, the following protocols have been optimized for stereocontrol and yield. The causality behind each reagent choice is explicitly detailed to empower process chemists.

Protocol 1: Stereoinvertive Nucleobase Coupling (Mitsunobu Reaction)

This protocol utilizes the Mitsunobu reaction to couple a nucleobase (e.g., N3 -benzoyl-5-fluorouracil or a protected guanine derivative) to the C1 position. The reaction proceeds via an SN2 mechanism, intentionally inverting the 1S stereocenter to the required 1R configuration[7].

Reagents & Equipment:

-

(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (1.0 equiv)

-

Protected Nucleobase (1.2 equiv)

-

Triphenylphosphine ( PPh3 ) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon/Nitrogen atmosphere

Step-by-Step Procedure:

-

System Purging: Flame-dry a round-bottom flask and purge with Argon. The exclusion of moisture is critical to prevent the premature hydrolysis of the betaine intermediate formed by PPh3 and DIAD.

-

Dissolution: Dissolve the cyclobutanol (1.0 equiv), the nucleobase (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (approx. 10 mL/mmol).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: DIAD addition is highly exothermic; lower temperatures suppress the formation of elimination byproducts (cyclobutenes) and ensure the kinetic dominance of the substitution pathway.

-

Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the disappearance of the starting cyclobutanol via TLC (Hexanes/EtOAc 7:3).

-

Workup & Isolation: Quench with water, extract with Ethyl Acetate, dry over Na2SO4 , and concentrate in vacuo. Purify the resulting protected nucleoside via silica gel flash chromatography.

Protocol 2: Zemplén Transesterification for Global Deprotection

Once the nucleobase is successfully coupled, the bulky benzoyl groups must be removed to unmask the primary alcohols, which are required for intracellular phosphorylation by viral/host kinases[6].

Step-by-Step Procedure:

-

Dissolution: Suspend the protected nucleoside intermediate in anhydrous Methanol (MeOH).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH (0.1 to 0.2 equiv). Causality: Zemplén transesterification is chosen over aqueous basic hydrolysis (e.g., NaOH/Water) because it operates under milder conditions, preventing the hydrolytic degradation of the sensitive nucleobase and avoiding epimerization at the cyclobutane ring[3][6].

-

Reaction: Stir at room temperature for 3–4 hours. The suspension will typically clear as the deprotected nucleoside forms and dissolves, followed by potential precipitation of the final product depending on concentration.

-

Neutralization: Neutralize the reaction mixture with a weakly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form) until the pH reaches 7.0. Filter the resin.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the crude active carbocyclic nucleoside, which can be recrystallized from Ethanol/Water.

Analytical Validation

To validate the integrity of the (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol starting material and its downstream products, specific analytical markers must be confirmed:

-

1H-NMR (400 MHz, CDCl3): The cyclobutane ring protons exhibit complex, highly coupled multiplets between 1.50–2.80 ppm. The C1 carbinol proton (CH-OH) typically appears as a distinct multiplet around 4.10–4.30 ppm. The presence of 10 aromatic protons (7.40–8.10 ppm) confirms the integrity of the two benzoyl protecting groups.

-

Chiral HPLC: Enantiomeric purity is paramount. A chiral stationary phase (e.g., Chiralcel OD-H) using a Hexane/Isopropanol gradient should be utilized to confirm an enantiomeric excess (e.e.) of >98%, ensuring no epimerization occurred during upstream synthesis.

References

- (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol Product Specifications. Santa Cruz Biotechnology.

- Synthesis of Cyclobutane Nucleosides 2-Preparation of Thymine and Uracil Analogues. ResearchGate.

- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. National Institutes of Health (PMC).

- Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. National Institutes of Health (PMC).

- Pharmaceutical Appendix to the Harmonized Tariff Schedule. United States International Trade Commission.

- Lobucavir, Cygalovir, BMS-180194 Synthesis Database. DrugFuture.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]

- 4. hts.usitc.gov [hts.usitc.gov]

- 5. Commission Implementing Regulation (EU) 2019/1776 of 9 October 2019 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature and on the Common Customs Tariff (c. 1776) [legislation.gov.uk]

- 6. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8): Mechanistic Insights and Applications in Antiviral Drug Synthesis

Executive Summary & Chemical Identity

The compound (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS: 132294-17-8) is a highly specialized, chiral carbocyclic intermediate pivotal to the development of next-generation nucleoside analog therapeutics[1][2]. Unlike naturally occurring ribonucleosides, carbocyclic nucleosides replace the oxygen atom of the furanose ring with a methylene group. This bioisosteric replacement confers profound resistance to enzymatic cleavage by cellular phosphorylases, drastically increasing the biological half-life of the resulting Active Pharmaceutical Ingredient (API)[3].

This specific cyclobutanol intermediate is the foundational building block for Lobucavir (BMS-180194) , a potent, broad-spectrum antiviral agent developed by Bristol-Myers Squibb, which exhibits high efficacy against Hepatitis B Virus (HBV), Cytomegalovirus (CMV), and Herpes Simplex Virus (HSV)[4][5].

Table 1: Physicochemical Properties & Identification

| Parameter | Specification |

| Chemical Name | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol |

| CAS Registry Number | 132294-17-8 |

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.37 g/mol |

| Stereochemistry | (1S, 2S, 3S) - Enantiopure |

| Primary Application | Chiral precursor for carbocyclic nucleosides (e.g., Lobucavir) |

Structural Rationale & Strategic Importance

The Cyclobutane Scaffold

The choice of a four-membered cyclobutane ring over a traditional five-membered cyclopentane (as seen in Entecavir) or ribose ring is driven by conformational restriction. The cyclobutane ring forces the nucleobase and the hydroxymethyl groups into a rigid, pseudo-axial/equatorial geometry that perfectly mimics the transition state required for binding to the viral DNA polymerase.

The Role of Benzoyl Protecting Groups

The two hydroxymethyl groups at the C2 and C3 positions are protected as benzoate esters. This is not arbitrary. Benzoyl groups provide:

-

Steric Shielding: They prevent unwanted side reactions during the harsh electrophilic activation of the C1 hydroxyl group[6].

-

Crystallinity: The aromatic rings increase the molecular weight and enhance the crystallinity of the intermediate, allowing for purification via recrystallization rather than resource-intensive column chromatography—a critical factor for scale-up[4].

-

Orthogonal Deprotection: They can be cleanly removed via transesterification under mild basic conditions (NaOMe/MeOH) without epimerizing the sensitive cyclobutane stereocenters[3][4].

Experimental Workflows: Synthesis of Lobucavir

The conversion of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol to Lobucavir requires a meticulously controlled sequence of activation, regioselective alkylation, and global deprotection[4][6].

Caption: Synthetic workflow from the cyclobutanol intermediate to the antiviral Lobucavir.

Protocol 1: Electrophilic Activation (Triflation)

Objective: Convert the C1 hydroxyl into an exceptional leaving group to facilitate an S_N2 displacement.

-

Step-by-Step:

-

Dissolve 1.0 eq of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol in anhydrous CH₂Cl₂.

-

Add 2.5 eq of anhydrous pyridine and cool the reactor to -20°C under an argon atmosphere.

-

Dropwise, add 1.2 eq of trifluoromethanesulfonic anhydride (Tf₂O), maintaining the temperature below -15°C.

-

Stir for 30 minutes, then quench with cold aqueous NaHCO₃.

-

-

Causality & Logic: The cyclobutane ring is highly sterically hindered. Standard leaving groups (tosylate, mesylate) fail to undergo S_N2 displacement efficiently and often lead to ring-expansion or elimination side reactions under heating. The triflate is hyper-reactive, allowing the subsequent displacement to occur at ambient temperatures, perfectly preserving the (1S,2S,3S) stereochemistry[4][6].

-

Self-Validation: Monitor via TLC (Hexane/EtOAc). Complete disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR and a distinct downfield shift of the C1 methine proton in ¹H-NMR confirms quantitative conversion.

Protocol 2: Regioselective N-Alkylation

Objective: Couple the purine nucleobase to the cyclobutane ring.

-

Step-by-Step:

-

Prepare the benzyltriethylammonium salt of 2-amino-6-iodopurine (1.5 eq) in a mixture of DMF/CH₂Cl₂.

-

Introduce the activated cyclobutyl triflate from Protocol 1 at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Causality & Logic: Purines are ambidentate nucleophiles and typically alkylate at both the N7 and N9 positions, destroying yield. By utilizing the bulky benzyltriethylammonium salt of the 6-iodopurine, we achieve two things: (A) enhanced solubility in the organic phase, and (B) steric hindrance that heavily biases the attack of the bulky cyclobutane electrophile toward the less hindered N9 position[3][4].

-

Self-Validation: Analyze the crude mixture via ¹H-NMR. The N9 isomer exhibits a characteristic chemical shift for the purine C8 proton (~8.1 ppm) distinct from the N7 isomer (~8.3 ppm).

Protocol 3: Global Deprotection and Hydrolysis

Objective: Remove benzoyl groups and convert the 6-iodo moiety to a 6-oxo (guanine) group.

-

Step-by-Step:

-

Treat the N9-alkylated intermediate with a saturated solution of NaOMe in methanol at room temperature for 3 hours.

-

Evaporate the solvent, resuspend the resulting 6-O-methylguanine derivative in 2N aqueous HCl, and reflux at 95°C for 4 hours.

-

Cool to precipitate the final Lobucavir API.

-

-

Causality & Logic: NaOMe serves a dual, elegant purpose. It cleaves the benzoyl protecting groups via transesterification and simultaneously displaces the labile 6-iodo group to form a 6-methoxy intermediate. If direct aqueous hydrolysis were attempted on the iodo-compound, competitive cleavage of the nucleosidic bond could occur. The 6-methoxy group is then safely and cleanly hydrolyzed to the guanine carbonyl under acidic reflux[4][6].

-

Self-Validation: Chiral HPLC of the final precipitate must show >99% enantiomeric excess (ee), validating that no epimerization occurred during the S_N2 displacement or acidic reflux.

Mechanism of Action: Why Lobucavir Works

Once synthesized, Lobucavir acts as a potent prodrug. In vivo, it is phosphorylated by cellular kinases into its active triphosphate form[5]. Because the cyclobutane ring mimics the natural ribose sugar but lacks the 3'-hydroxyl group in the correct orientation for chain elongation, it acts as a competitive inhibitor and a DNA chain terminator against viral polymerases[5].

Caption: Mechanism of action for Lobucavir via kinase phosphorylation and polymerase inhibition.

Quantitative Data Summary

To ensure reproducibility across drug development workflows, the following table summarizes the expected quantitative metrics for the synthesis of Lobucavir starting from the (1S,2S,3S)-cyclobutanol intermediate[4].

Table 2: Regioselectivity and Yield Optimization Metrics

| Synthetic Step | Reagents / Conditions | Expected Yield (%) | Enantiomeric Excess (ee %) | Analytical Marker |

| 1. Triflation | Tf₂O, Pyridine, CH₂Cl₂, -20°C | 92% | >99% | Loss of O-H stretch (IR) |

| 2. N-Alkylation | 2-amino-6-iodopurine salt, DMF | 65% (N9 Isomer) | N/A (Stereocenter inverted) | C8 proton shift (NMR) |

| 3. Deprotection | NaOMe, MeOH, 25°C | 96% | >99% | Loss of aromatic protons |

| 4. Hydrolysis | Aqueous HCl, 95°C | 93% | >99% | API Precipitation (HPLC) |

References

-

Title: A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives Source: Molecules (MDPI / PMC) URL: [Link]

-

Title: In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

- 1. (1S,2S,3S) -2,3-Bis (benzoyloxymethyl) cyclobutanol - GenPrice UK [genprice.uk]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Lobucavir, Cygalovir, BMS-180194, SQ-34514-药物合成数据库 [drugfuture.com]

Starting Materials and Synthetic Pathways for (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol Synthesis

As the pharmaceutical industry continues to explore conformationally restricted nucleoside analogs for antiviral therapies, carbocyclic nucleosides have emerged as highly potent candidates. Among these, Lobucavir (Cyclobut-G) stands out for its broad-spectrum activity against herpesviruses, hepatitis B, and cytomegalovirus[1]. The architectural core of Lobucavir relies on a highly specific chiral cyclobutane ring.

This technical guide provides an in-depth analysis of the starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize the critical intermediate: (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol (CAS 132294-17-8) .

Retrosynthetic Strategy & Starting Material Selection

The synthesis of highly substituted, enantiopure cyclobutanes is notoriously challenging due to the inherent ring strain (approximately 26.3 kcal/mol) and the difficulty of controlling relative and absolute stereochemistry across contiguous stereocenters[2].

To construct the (1S,2S,3S) configuration of the target cyclobutanol, the retrosynthetic strategy relies on the late-stage stereoselective reduction of a cyclobutanone precursor, (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone (CAS 132294-16-7) []. This ketone is, in turn, derived from a chiral cyclobutane diester generated via a [2+2] cycloaddition.

Critical Starting Materials

-

(-)-Dimenthyl Fumarate: Acts as the electron-deficient alkene (dienophile equivalent). The bulky, chiral menthyl groups are strictly required to dictate facial selectivity during the cycloaddition.

-

Ketene Dimethyl Acetal (or 1,1-bis(methylsulfanyl)ethylene): Acts as the electron-rich alkene. The acetal/thioacetal functionality serves as a masked ketone, preventing unwanted side reactions during intermediate reduction steps[4].

-

Diisobutylaluminum Chloride (DIBAC): A Lewis acid catalyst essential for lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the fumarate, while simultaneously coordinating the chiral auxiliary to lock the reactive conformation.

Caption: Forward synthetic pathway from chiral starting materials to the target cyclobutanol.

Mechanistic Causality in the Synthetic Pathway

Step 1: Asymmetric [2+2] Cycloaddition

The reaction between (-)-dimenthyl fumarate and ketene dimethyl acetal does not proceed efficiently under purely thermal conditions due to orbital symmetry constraints. By introducing DIBAC, the Lewis acid coordinates to the carbonyl oxygens of the fumarate. This coordination has a dual causality: it significantly increases the electrophilicity of the alkene, and it restricts the rotational freedom of the chiral menthyl groups. The resulting steric shielding forces the ketene acetal to approach exclusively from the less hindered face, establishing the trans relationship of the future hydroxymethyl groups with high diastereomeric excess (>95% de)[4].

Step 2: Intermediate Reductions and Protections

The resulting cyclobutane diester is treated with Lithium Aluminum Hydride (LiAlH 4 ). The causality here is straightforward: LiAlH 4 is sufficiently nucleophilic to reduce both ester groups to primary alcohols without cleaving the cyclobutane ring or the masked acetal. Following reduction, the primary alcohols are protected using Benzoyl Chloride (BzCl) in pyridine. The choice of benzoyl groups over smaller protecting groups (like acetyl) is critical. The bulky benzoyl groups provide essential steric hindrance that will dictate the stereochemical outcome of the final ketone reduction[2].

Step 3: Acetal Hydrolysis and Epoxide Isomerization Alternatives

The dimethyl acetal (or bis(methylsulfanyl) group) is hydrolyzed under mild conditions (e.g., AgNO 3 /NCS in MeCN/H 2 O) to reveal the cyclobutanone (CAS 132294-16-7)[4]. Alternative Route: An elegant alternative starting material approach involves the epoxidation of an acyclic precursor using MCPBA, followed by a Lithium Iodide (LiI)-mediated Meinwald-type rearrangement. LiI acts as a mild nucleophile/Lewis acid, opening the oxirane and triggering a hydride shift to form the (2S,3S)-cyclobutanone directly[4].

Step 4: The Critical Stereoselective Reduction

The final transformation to (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol requires the reduction of the cyclobutanone. Standard hydrides (like NaBH 4 ) yield a mixture of epimers. To enforce strict (1S) stereochemistry, a highly sterically demanding reducing agent like Lithium trisiamylborohydride (or L-Selectride) is employed[4]. The bulky alkyl groups on the boron atom physically prevent the reagent from attacking the ketone from the face shielded by the pseudo-axial benzoyloxymethyl group. Consequently, hydride delivery occurs exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the desired cis orientation relative to the adjacent substituent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the final stereoselective reduction is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the reaction state before proceeding.

Protocol: Synthesis of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under a continuous flow of ultra-pure Argon. Moisture must be strictly excluded to prevent the premature decomposition of the highly reactive borohydride reagent.

-

Substrate Solvation: Dissolve 10.0 g (29.5 mmol) of (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone in 100 mL of anhydrous Tetrahydrofuran (THF).

-

Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes. Causality: Cryogenic temperatures maximize the stereoselectivity of the bulky hydride by minimizing the kinetic energy available to overcome steric barriers.

-

Reagent Addition: Using a syringe pump, add 35.4 mL (35.4 mmol, 1.2 eq) of a 1.0 M solution of Lithium trisiamylborohydride in THF dropwise over 30 minutes. Maintain the internal temperature below -70°C during addition.

-

In-Process Control (IPC): Stir the mixture at -78°C for 2 hours. Extract a 0.1 mL aliquot, quench with 1 drop of water, and analyze via TLC (Hexanes/EtOAc 7:3). The reaction is self-validated as complete when the starting material spot (R f ~0.6) is completely consumed, replaced by a single lower-mobility product spot (R f ~0.4).

-

Oxidative Quenching: Critical Step. Slowly add 10 mL of 3M NaOH, followed by careful dropwise addition of 10 mL of 30% H 2 O 2 . Causality: Organoborane byproducts must be oxidized to water-soluble borates to prevent co-elution during chromatography. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the target cyclobutanol as a white solid.

Caption: Step-by-step experimental workflow for the stereoselective reduction of cyclobutanone.

Quantitative Data & Yield Analysis

The following table summarizes the performance metrics of the synthetic pathway, highlighting the causality behind the observed yields and stereochemical purity.

| Reaction Step | Catalyst / Reagent | Yield (%) | Enantiomeric / Diastereomeric Excess | Key Causality / Observation |

| [2+2] Cycloaddition | DIBAC (Toluene, -78°C) | 75 - 82 | >95% de | DIBAC locks the menthyl conformation, directing facial attack of the ketene acetal. |

| Ester Reduction | LiAlH 4 (THF, 0°C) | 92 | N/A | Complete conversion to diol without epimerization of the cyclobutane core. |

| Benzoylation | BzCl, Pyridine (CH 2 Cl 2 ) | 88 | N/A | Bulky Bz groups are essential for downstream stereocontrol during ketone reduction. |

| Acetal Hydrolysis | AgNO 3 , NCS (MeCN/H 2 O) | 85 | N/A | Mild oxidative conditions prevent retro-aldol reactions or epimerization. |

| Ketone Reduction | Li-trisiamylborohydride | 90 | >98% de | Bulky hydride forces equatorial attack from the less sterically hindered face. |

References

-

Wikipedia Contributors. "Lobucavir." Wikipedia, The Free Encyclopedia.[Link]

-

Darses, B., Greene, A. E., & Poisson, J.-F. "Asymmetric Synthesis of Cyclobutanones: Synthesis of cyclobut-G." Journal of Organic Chemistry (ACS Publications), 2012.[Link]

-

Howei Pharm. "CAS 132294-17-8 | (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol." Howei Life Science Product Solutions.[Link]

-

DrugFuture Database. "Lobucavir, Cygalovir, BMS-180194, SQ-34514 Synthetic Routes." 药物合成数据库.[Link]

Sources

Engineering Strained Scaffolds: A Technical Guide to Cyclobutane-Containing Nucleoside Analogues

The Rationale for Carbocyclic and Strained Ring Systems

For decades, nucleoside and nucleotide analogues have formed the cornerstone of antiviral and antineoplastic therapeutics. Traditional nucleoside analogues rely on a natural furanose sugar ring connected to a nucleobase via a hemiacetal glycosidic bond. However, this bond is highly susceptible to enzymatic cleavage by cellular phosphorylases, leading to rapid metabolic degradation and reduced in vivo half-life.

To circumvent this, medicinal chemists developed carbocyclic nucleosides , where the oxygen atom of the furanose ring is replaced by a methylene group. This modification replaces the fragile glycosidic linkage with a robust C-N bond. The discovery of, a naturally occurring antibiotic isolated from Bacillus megaterium featuring a highly strained four-membered oxetane ring, catalyzed a paradigm shift. Researchers hypothesized that replacing the oxetane oxygen with a carbon atom would yield cyclobutane-containing nucleoside analogues (such as Cyclobut-A and Lobucavir). These analogues perfectly balance extreme metabolic stability with the precise conformational restriction required to optimally bind and inhibit viral polymerases [1, 2].

Mechanism of Action: Intracellular Activation and Viral Inhibition

Cyclobutane nucleosides function as prodrugs. Because they lack a 5'-phosphate group, they are electrically neutral and can easily cross the host cell membrane. Once inside, their efficacy relies on a strict causal chain of enzymatic activations.

The analogue must first be recognized by either host cellular kinases or virus-encoded kinases (such as the Herpes Simplex Virus thymidine kinase). The initial phosphorylation to a monophosphate is often the rate-limiting step. Subsequent phosphorylations yield the active nucleoside triphosphate. Because the cyclobutane ring locks the molecule into a conformation mimicking the natural deoxyribose transition state, the viral DNA polymerase or Reverse Transcriptase (RT) readily accepts the triphosphate analogue as a substrate. Incorporation into the nascent viral DNA chain leads to obligate chain termination, as the cyclobutane scaffold either lacks the necessary 3'-hydroxyl equivalent or presents it in a sterically hindered geometry that prevents further phosphodiester bond formation [3].

Fig 1: Intracellular kinase activation and viral polymerase inhibition by cyclobutane nucleosides.

Chemical Synthesis: Constructing the Cyclobutane Core

The synthesis of cyclobutane nucleosides presents a unique topological challenge: constructing a highly strained four-membered ring while strictly controlling the stereochemistry of the nucleobase and hydroxyl substituents.

Synthetic Strategy and Causality

The most robust approach utilizes a photochemical [2+2] cycloaddition . Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden under Woodward-Hoffmann rules. By utilizing UV irradiation, the electrons are excited to the LUMO, allowing the cycloaddition to proceed smoothly to form a functionalized cyclobutanone. Following ring construction, the nucleobase is coupled via an S_N2 displacement. Because the cyclobutane ring is sterically hindered, highly reactive leaving groups (like triflates) are required to drive the coupling without utilizing excessive heat, which could trigger ring-opening side reactions [4].

Fig 2: Synthetic workflow for the preparation of carbocyclic cyclobutane nucleoside analogues.

Protocol: Step-by-Step Synthesis of a Purine Cyclobutane Analogue

This protocol outlines the synthesis of a 6-chloropurine cyclobutane analogue, establishing a self-validating system where each intermediate's geometry dictates the success of the subsequent step [4, 5].

Phase 1: Photochemical Core Assembly

-

[2+2] Cycloaddition: React an alkene (e.g., allyl benzoate) with dichloroketene (generated in situ from trichloroacetyl chloride and a Zn-Cu couple in 1,2-dimethoxyethane).

-

Causality: The in situ generation of the highly reactive ketene prevents its dimerization. The bulky benzoate group directs the cycloaddition to occur from the less hindered face, establishing the initial relative stereochemistry.

-

-

Dechlorination: Treat the resulting cycloadduct with Zinc dust in acetic acid to remove the geminal dichlorides, yielding a 3-benzoyloxymethyl-cyclobutanone.

Phase 2: Nucleobase Coupling and Regioisomer Resolution 3. Triflation: Convert the target hydroxyl group on the cyclobutanone to a triflate (trifluoromethanesulfonate) using triflic anhydride and pyridine at -20°C.

-

Causality: The triflate is an exceptional leaving group. Its use allows the subsequent S_N2 displacement to occur at room temperature, preserving the integrity of the strained cyclobutane ring.

-

N-Alkylation: Introduce the sodium salt of 6-chloropurine to the triflate intermediate.

-

Validation Checkpoint: The purinyl anion exhibits charge delocalization between the N-7 and N-9 positions. This reaction will yield a predictable ~1:1 mixture of N-7 and N-9 regioisomers. The system is validated via 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR: the N-9 isomer will display distinct cross-peaks between the cyclobutane methine proton and the purine C-4/C-8 carbons, whereas the N-7 isomer will correlate with C-5/C-8.

-

Phase 3: Stereoselective Reduction 5. Hydride Reduction: Isolate the N-9 ketone via silica gel chromatography. Treat the ketone with sodium borohydride (NaBH_4) in methanol at -78°C.

-

Causality: Conducting the reduction at cryogenic temperatures forces the hydride donor to attack exclusively from the less sterically hindered face of the cyclobutane ring. This stereoselectively yields the trans-cyclobutanol, perfectly mimicking the spatial arrangement of the natural ribose 2'/3' hydroxyls required for viral kinase recognition.

-

Aminolysis & Deprotection: Treat the resulting 6-chloropurine derivative with methanolic ammonia at 100°C in a sealed tube to convert the 6-chloro group to an amino group (yielding adenine) and simultaneously cleave the benzoate protecting groups.

Pharmacological Profile and Quantitative Efficacy

Cyclobutane nucleosides exhibit a uniquely broad spectrum of antiviral activity. Because the cyclobutane ring can adopt a puckered conformation that closely mimics the C2'-endo or C3'-endo envelope of natural furanoses, these analogues are highly effective against both DNA viruses (such as Hepatitis B Virus and Herpesviruses) and retroviruses (such as HIV) [6, 7].

The table below summarizes the quantitative antiviral efficacy of key cyclobutane and oxetane nucleoside analogues across different viral targets.

Table 1: Quantitative Antiviral Efficacy of Key Cyclobutane and Oxetane Nucleosides

| Compound Name | Structural Core | Target Virus | Efficacy (IC₅₀ / EC₅₀) | Mechanism / Clinical Notes |

| Oxetanocin A | Oxetane (Oxygen-containing) | HSV-2, HIV-1 | ~64 - 111 μg/mL | Natural antibiotic; serves as the structural blueprint. High cytotoxicity limits direct clinical use. |

| Cyclobut-A | Cyclobutane (Carbocyclic) | HIV-1 | 1.3 - 6.9 μM | Adenine analogue. Potent reverse transcriptase inhibitor; highly resistant to cellular phosphorylases. |

| Lobucavir (BMS-180194) | Cyclobutane (Carbocyclic) | HBV, HSV, CMV | ~2.5 μM (HBV in cells)~0.3 μM (Viral Pol) | Guanine analogue. Broad-spectrum agent capable of blocking priming, reverse transcription, and DNA synthesis. |

Note: Lobucavir (Cyclobut-G) demonstrated exceptional in vitro and in vivo efficacy against lamivudine-resistant HBV strains, highlighting the ability of the cyclobutane scaffold to overcome standard nucleoside resistance mutations [8].

Conclusion and Future Perspectives

The transition from natural oxetane rings to synthetic cyclobutane scaffolds represents a triumph of rational drug design. By replacing the hydrolytically unstable glycosidic bond with a robust carbocyclic framework, cyclobutane-containing nucleoside analogues achieve superior metabolic stability while retaining the precise conformational flexibility required to deceive viral kinases and polymerases.

Future drug development in this space is heavily focused on prodrug strategies (such as phosphoramidates or ProTides) to bypass the initial, often rate-limiting, intracellular phosphorylation step. By delivering a pre-formed, masked monophosphate directly into the host cell, the broad-spectrum potential of cyclobutane nucleosides against emerging RNA and DNA viruses can be fully realized.

References

-

Becerra, J. C., Bildstein, L. S., & Gach, J. S. (2022). A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. Bioorganic & Medicinal Chemistry, 72, 116968.[Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86.[Link]

-

Figueras, E., et al. (2012). Synthesis, Anti-HIV Activity Studies, and in silico Rationalization of Cyclobutane-Fused Nucleosides. Chemistry - A European Journal, 18(15).[Link]

-

Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.[Link]

-

Hasaneen, N., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3258.[Link]

-

Norbeck, D. W., et al. (1990). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry, 33(4), 1281-1285.[Link]

-

Song, G. Y., et al. (2001). Enantiomeric Synthesis of d- and l-Cyclopentenyl Nucleosides and Their Antiviral Activity Against HIV and West Nile Virus. Journal of Medicinal Chemistry, 44(23), 3985-3993.[Link]

-

Seifer, M., et al. (1998). In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir. Antimicrobial Agents and Chemotherapy, 42(12), 3200-3208.[Link]

Stereochemical Dynamics of Disubstituted Cyclobutanes: Conformational Analysis, NMR Elucidation, and Bioisosteric Applications

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

The Fundamental Geometry of the Cyclobutane Scaffold

Historically viewed as highly strained and synthetically challenging, the cyclobutane ring has experienced a renaissance in modern drug discovery. To leverage this motif effectively, researchers must first understand the fundamental physical chemistry governing its 3D architecture.

Unlike unstrained cycloalkanes, cyclobutane is subject to severe competing strain forces. If the molecule were to adopt a perfectly planar square geometry ( D4h symmetry), the bond angles would be forced to 90° (inducing significant angle strain), and all eight adjacent C–H bonds would be perfectly eclipsed, resulting in massive torsional strain ()[1].

To minimize this energetic penalty, the cyclobutane ring compromises. It adopts a puckered "butterfly" conformation ( D2d symmetry), bending along its diagonal at an angle of approximately 35° ()[2]. While this puckering slightly increases angle strain (reducing the C-C-C angle to ~88°), it drastically relieves the torsional strain by staggering the adjacent hydrogen atoms.

The molecule is not static; it undergoes a rapid ring flip (inversion) between two degenerate puckered conformations. The energy barrier for this transition is remarkably low, calculated at approximately 1.4 kcal/mol or 482 cm⁻¹ ()[3].

Caption: Energy landscape of cyclobutane ring inversion between puckered conformers.

Stereochemical Framework of Disubstituted Cyclobutanes

When two substituents are introduced to the cyclobutane ring, the degeneracy of the ring flip is broken. Substituents will occupy either pseudo-axial (a) or pseudo-equatorial (e) positions. The thermodynamic stability of the resulting cis and trans isomers depends entirely on the substitution pattern (1,2- vs. 1,3-disubstitution).

1,2-Disubstituted Cyclobutanes

In a 1,2-disubstituted system, the trans isomer is thermodynamically favored. By adopting a pseudo-diequatorial (e,e) conformation, the trans isomer minimizes steric clashes between the adjacent substituents. Conversely, the cis isomer is forced into a pseudo-axial-equatorial (a,e) conformation, leading to unfavorable gauche interactions ()[2].

1,3-Disubstituted Cyclobutanes

Counterintuitively, the stability trend reverses for 1,3-disubstitution. Here, the cis isomer is generally more stable. The cis-1,3 geometry allows both substituents to occupy pseudo-equatorial (e,e) positions simultaneously. The trans-1,3 isomer, however, must adopt an (a,e) conformation, forcing one substituent into a pseudo-axial position where it suffers from severe transannular steric repulsion across the ring ()[2].

Quantitative Data Summary

| Substitution Pattern | Stereoisomer | Preferred Conformation | Relative Stability | Typical ³J (vicinal) Ratio |

| 1,2-disubstituted | trans | Pseudo-diequatorial (e,e) | High | Jcis/Jtrans>1 |

| 1,2-disubstituted | cis | Pseudo-axial-equatorial (a,e) | Low | Jcis/Jtrans>1 |

| 1,3-disubstituted | cis | Pseudo-diequatorial (e,e) | High | N/A (transannular) |

| 1,3-disubstituted | trans | Pseudo-axial-equatorial (a,e) | Low | N/A (transannular) |

Table 1: Thermodynamic and conformational summary of disubstituted cyclobutanes.

Cyclobutanes as Bioisosteres in Drug Development

In modern medicinal chemistry, disubstituted cyclobutanes are increasingly deployed as bioisosteres to replace problematic functional groups such as gem-dimethyls, alkenes, or even phenyl rings ()[4],[5].

Causality in Drug Design: Why make this substitution? Phenyl rings often suffer from high lipophilicity and susceptibility to oxidative metabolism by Cytochrome P450 enzymes. By substituting a flat, sp2 -hybridized phenyl ring with a puckered, sp3 -rich cyclobutane, researchers can:

-

Increase Metabolic Stability: The stronger sp3 C-H bonds are more resistant to oxidative cleavage.

-

Tune Exit Vectors: The 35° pucker of the cyclobutane ring alters the 3D trajectory of attached pharmacophores, allowing scientists to precisely map substituents into deep, angled hydrophobic binding pockets that flat aromatic rings cannot access.

-

Prevent Isomerization: Replacing an alkene with a cyclobutane locks the molecule into a rigid cis or trans geometry, preventing in vivo photo-isomerization ()[6].

Experimental Protocols: NMR-Based Stereochemical Elucidation

Determining the relative stereochemistry of a newly synthesized cyclobutane is critical. X-ray crystallography is definitive but requires high-quality crystals. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solution-phase elucidation ()[7].

Self-Validating NMR Protocol

To ensure scientific integrity, stereochemical assignment must not rely on a single data point. The following protocol utilizes orthogonal NMR techniques to build a self-validating proof of structure.

Step 1: Sample Preparation & 1D Acquisition

-

Action: Dissolve the purified compound in a non-polar deuterated solvent (e.g., CDCl3 or C6D6 ). Acquire high-resolution 1H and 13C spectra.

-

Causality: High purity and appropriate solvent selection prevent spectral overlap. Because the ring flip is rapid at room temperature, the observed vicinal coupling constants ( 3J ) are time-averaged. A non-polar solvent minimizes solvent-induced conformational shifts, ensuring the baseline data accurately reflects the intrinsic puckered state.

Step 2: Spin-System Mapping via 2D COSY & HSQC

-

Action: Utilize 2D COSY to trace scalar through-bond proton-proton coupling and HSQC to map protons to their respective carbons.

-

Causality: Before spatial relationships can be determined, the exact carbon backbone must be established to differentiate unequivocally between 1,2- and 1,3-disubstitution patterns, which dictate entirely different thermodynamic preferences.

Step 3: Spatial Mapping via 2D NOESY/ROESY

-

Action: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms). Analyze the spectrum for transannular cross-peaks.

-

Causality: NOE intensity is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ). Because the cyclobutane ring is relatively rigid compared to larger macrocycles, strong NOE cross-peaks reliably indicate protons residing on the same face of the ring (cis relationship) ()[7].

Step 4: Conformational Validation via J-Coupling Analysis

-

Action: Cross-reference the NOESY spatial data with the 3J vicinal coupling constants extracted from the 1D 1H spectrum.

-

Causality: This creates a self-validating loop. If NOESY suggests a cis-1,2 relationship, the 3Jcis coupling constant should theoretically align with the expected puckered dihedral angles. If the through-space (NOE) and through-bond (J-coupling) data converge, the stereochemical assignment is mathematically and physically validated.

Caption: Self-validating NMR workflow for cyclobutane stereochemical assignment.

Conclusion

The stereochemistry of disubstituted cyclobutanes is governed by a delicate balance between torsional and angle strain, resulting in a dynamic, puckered conformation. By understanding these thermodynamic rules—specifically the preference for trans-1,2 and cis-1,3 geometries—drug development professionals can rationally design bioisosteres that enhance metabolic stability and target binding. When coupled with rigorous, self-validating NMR protocols, the cyclobutane scaffold transforms from a synthetic challenge into a powerful, tunable vector in the medicinal chemist's toolkit.

References

-

Cyclobutanes in Small-Molecule Drug Candidates , ChemMedChem (PubMed Central). URL:[Link]

-

Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier , Journal of Physical Chemistry A (PubMed). URL: [Link]

-

Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives , Molecules (PubMed Central). URL:[Link]

-

Static Stereochemistry for M.Sc 1st Semester , Durgapur Government College. URL:[Link]

-

Ring Strain and the Structure of Cycloalkanes , Chemistry LibreTexts. URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical models of cyclobutane ring conformation

Theoretical Models of Cyclobutane Ring Conformation: A Whitepaper on Structural Dynamics and Bioisosteric Applications

Executive Summary

For decades, the cyclobutane ring was viewed primarily as a highly strained, synthetically challenging curiosity. Today, it has emerged as a cornerstone scaffold in modern medicinal chemistry and drug development. The strategic replacement of planar aromatic rings with puckered cyclobutane moieties significantly increases the fraction of sp3-hybridized carbons ( Fsp3 ), a metric strongly correlated with clinical success[1].

However, leveraging cyclobutane as a bioisostere requires a rigorous understanding of its three-dimensional conformation. Unlike rigid aromatic systems, cyclobutane exists in a dynamic equilibrium, oscillating between puckered states. This whitepaper provides an in-depth technical analysis of the theoretical models governing cyclobutane ring conformation, the energetic causality behind its structural behavior, and the field-proven protocols used to analyze it computationally and experimentally.

Theoretical Framework of Cyclobutane Conformation

The Causality of the "Butterfly" Conformation

The conformation of cyclobutane is dictated by a delicate thermodynamic compromise between two competing forces: angle strain and torsional strain . If the cyclobutane ring were perfectly planar, its internal C-C-C bond angles would be exactly 90°. While this is already a significant deviation from the ideal tetrahedral angle (109.5°), a planar geometry forces all eight adjacent C-H bonds into a perfectly eclipsed conformation, maximizing torsional strain.

To relieve this severe torsional repulsion, the ring distorts into a folded, non-planar "butterfly" conformation[2]. This puckering reduces the eclipsing of the hydrogen atoms but simultaneously compresses the internal C-C-C bond angles to approximately 88°, thereby increasing angle strain[2]. The equilibrium puckering angle ( θe ) of approximately 29.6° to 29.8° represents the exact energetic minimum of this trade-off[3]. Furthermore, Natural Bond Orbital (NBO) analyses reveal that hyperconjugative interactions ( σCC→σCH∗ ) are strengthened as the ring puckers, indicating that electronic delocalization also drives the inversion barrier[4].

Cremer-Pople Parameters for 4-Membered Rings

To mathematically model cyclic conformations, computational chemists rely on the Cremer-Pople (CP) coordinate system[5]. The CP system describes the conformational space of an N -membered ring using N−3 independent coordinates[6].

For cyclobutane ( N=4 ), the conformation is defined by exactly one parameter: the puckering amplitude ( q2 ) [6]. Unlike cyclopentane or cyclohexane, which require phase angles ( ϕ ) to describe pseudorotation, the 4-membered ring only possesses a single degree of freedom for puckering. The parameter q2 quantifies the vertical displacement of the carbon atoms from the mean plane of the ring.

The Ring Inversion Barrier

Cyclobutane is not static; it undergoes rapid ring inversion (flipping from one puckered state to its degenerate opposite) via a planar transition state. High-level ab initio calculations (e.g., CCSD(T)/CBS limit) and far-infrared spectroscopic data place this energy barrier at approximately 482 to 498 cm⁻¹ (roughly 1.38 to 1.42 kcal/mol)[3],[4]. Because this barrier is lower than available thermal energy at room temperature ( kT≈0.6 kcal/mol), the ring inverts continuously, though substituents (especially bulky or electronegative groups like fluorine) can lock the ring into a preferred equatorial or axial pucker[7].

Cyclobutane as a Bioisostere in Drug Discovery

In drug development, replacing a phenyl ring or a gem-dimethyl group with a cyclobutane ring is a validated strategy to rescue failing lead compounds[1],[8].

-

Metabolic Stability: Aromatic rings are electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Cyclobutane, being saturated and possessing increased C-C π -character due to strain, is chemically inert to these specific oxidative pathways[1],[2].

-

Target Complementarity: The 3D puckered shape of cyclobutane allows it to project substituents into distinct vectors that planar rings cannot access, often unlocking deeper hydrophobic pockets within a target protein[2].

Logic workflow for replacing aromatic rings with cyclobutane bioisosteres.

Quantitative Conformational Data

The following table summarizes the key theoretical and experimental metrics defining the cyclobutane ring, synthesized from high-level quantum mechanical models and crystallographic data.

| Parameter | Value | Physical Significance | Reference |

| Equilibrium Puckering Angle ( θe ) | ~29.6° – 29.8° | The optimal geometry balancing torsional relief and angle strain. | [3],[4] |

| Inversion Energy Barrier | ~1.38 – 1.42 kcal/mol | The energetic cost to force the ring into a planar transition state. | [3],[4] |

| C–C Bond Length | ~1.547 – 1.554 Å | Elongated compared to standard alkanes (1.53 Å) to relieve inherent ring strain. | [2],[3] |

| C–C–C Bond Angle | ~88.1° | Compressed from the ideal 90° planar angle due to 3D puckering. | [2],[3] |

Experimental & Computational Protocols

To ensure scientific integrity, the analysis of cyclobutane conformations must rely on self-validating workflows. Below are the standard operating procedures for both computational modeling and physical validation.

Protocol 1: Computational Conformational Analysis

This protocol outlines the ab initio workflow for determining the preferred pucker of a substituted cyclobutane derivative. It is designed as a self-validating system: Step 4 mathematically proves the validity of the geometry optimized in Step 3.

-

Initial 3D Generation: Convert the 2D chemical structure into a 3D model. Assign appropriate initial force field parameters (e.g., OPLS4 or MM3) to generate a starting geometry.

-

Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search to sample the potential energy surface (PES). Isolate the lowest-energy puckered conformers.

-

DFT Geometry Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization. Use a robust functional and basis set (e.g., B3LYP/6-311G** or CCSD(T)/aug-cc-pVTZ for high accuracy)[9],[3].

-

Frequency Calculation (Validation Step): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

-

Causality Check: A true ground-state minimum must yield zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state (likely the planar inversion barrier)[4].

-

-

Cremer-Pople Parameterization: Extract the Cartesian coordinates of the four ring carbons and calculate the q2 puckering amplitude to quantify the exact degree of folding[5].

Step-by-step computational protocol for cyclobutane conformational analysis.

Protocol 2: Experimental Validation via X-Ray Crystallography

While DFT provides gas-phase minimums, X-ray crystallography provides absolute ground-truth data for the solid state.

-

Crystallization: Dissolve the highly pure cyclobutane derivative in an appropriate solvent system. Utilize vapor diffusion or slow evaporation techniques to grow single crystals suitable for diffraction.

-

Data Collection: Mount the crystal on a diffractometer equipped with a cryocooler (typically operated at 100–117 K to minimize thermal motion and dynamic ring flipping).

-

Structure Solution: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 .

-

Conformational Extraction: Measure the internal torsion angles (C1-C2-C3-C4) and calculate the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes to empirically determine the puckering angle. Note: Solid-state packing forces can slightly compress or expand the puckering angle relative to theoretical gas-phase calculations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. books.rsc.org [books.rsc.org]

- 7. 1-Fluorocyclobutane-1-carbonitrile | 918402-24-1 | Benchchem [benchchem.com]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Cyclobutane Renaissance: Engineering Conformationally Restricted sp³-Rich Scaffolds for Next-Generation Antiviral Discovery

Executive Summary

For decades, antiviral drug discovery relied heavily on planar, sp²-hybridized aromatic and heteroaromatic ring systems. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. As the industry shifts toward an "escape from flatland" paradigm, the cyclobutane motif has emerged as a privileged, three-dimensional (3D) scaffold[1].

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of cyclobutane rings can rescue failing drug programs. By providing a unique combination of high C(sp³) content, conformational rigidity, and distinct vector projection, cyclobutanes act as metabolically stable bioisosteres that lock molecules into optimal bioactive conformations[2]. This whitepaper provides an in-depth technical roadmap for leveraging cyclobutane scaffolds in the discovery and validation of novel antiviral agents.

The Structural Rationale: Causality in Scaffold Selection

Why choose a highly strained four-membered ring over a cyclopentane or a traditional phenyl ring? The answers lie in the physicochemical causality of the cyclobutane system:

-